2-[(5-Tetrazolyl)methyl]isoindoline-1,3-dione 2-[(5-Tetrazolyl)methyl]isoindoline-1,3-dione
Brand Name: Vulcanchem
CAS No.: 114841-44-0
VCID: VC4278357
InChI: InChI=1S/C10H7N5O2/c16-9-6-3-1-2-4-7(6)10(17)15(9)5-8-11-13-14-12-8/h1-4H,5H2,(H,11,12,13,14)
SMILES: C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NNN=N3
Molecular Formula: C10H7N5O2
Molecular Weight: 229.199

2-[(5-Tetrazolyl)methyl]isoindoline-1,3-dione

CAS No.: 114841-44-0

Cat. No.: VC4278357

Molecular Formula: C10H7N5O2

Molecular Weight: 229.199

* For research use only. Not for human or veterinary use.

2-[(5-Tetrazolyl)methyl]isoindoline-1,3-dione - 114841-44-0

Specification

CAS No. 114841-44-0
Molecular Formula C10H7N5O2
Molecular Weight 229.199
IUPAC Name 2-(2H-tetrazol-5-ylmethyl)isoindole-1,3-dione
Standard InChI InChI=1S/C10H7N5O2/c16-9-6-3-1-2-4-7(6)10(17)15(9)5-8-11-13-14-12-8/h1-4H,5H2,(H,11,12,13,14)
Standard InChI Key VFUQQSCRUOAHCE-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NNN=N3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features an isoindole-1,3-dione core, where two ketone groups are positioned at the 1- and 3-positions of the isoindole ring. A methylene bridge (-CH₂-) connects the 2-position of this core to the 5-position of a tetrazole ring, a five-membered aromatic heterocycle containing four nitrogen atoms . This arrangement is critical for its bioactivity, as the tetrazole ring mimics carboxylic acid groups in metabolic pathways, enhancing binding affinity to enzymes and receptors . The planar isoindole ring facilitates π-π interactions, while the polar tetrazole group improves solubility in aqueous environments.

Stereoelectronic Features

Density functional theory (DFT) calculations suggest that the tetrazole ring’s electron-withdrawing nature polarizes the methylene bridge, creating a dipole moment that stabilizes interactions with cationic residues in protein active sites . The compound’s tautomeric equilibrium (1H- vs. 2H-tetrazole forms) further modulates its electronic profile, though the 2H-tautomer is predominant in the solid state due to intramolecular hydrogen bonding between the tetrazole N-H and isoindole carbonyl groups.

Physicochemical Characteristics

Key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of 2-[(5-Tetrazolyl)methyl]isoindoline-1,3-dione

PropertyValueSource
Molecular FormulaC₁₀H₇N₅O₂
Molecular Weight229.199 g/mol
CAS Number114841-44-0
IUPAC Name2-(2H-tetrazol-5-ylmethyl)isoindole-1,3-dione
SMILESC1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NNN=N3
SolubilityNot fully characterized
Melting PointData unavailable

The compound’s solubility remains poorly characterized, though analogs with similar structures exhibit moderate solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) . Its LogP value, estimated using computational tools, is approximately 1.2, indicating moderate lipophilicity suitable for cell membrane penetration .

Synthesis and Analytical Characterization

Synthetic Pathways

Synthesis typically involves multi-step reactions to assemble the isoindole and tetrazole moieties. A common route, adapted from patent literature , proceeds as follows:

  • Formation of Isoindole Core: Phthalic anhydride is reacted with methylamine to yield N-methylphthalimide, which undergoes bromination at the methyl group using N-bromosuccinimide (NBS) .

  • Tetrazole Incorporation: The brominated intermediate is coupled with 5-mercaptotetrazole via nucleophilic substitution, followed by oxidation to replace the thiol group with a methylene bridge .

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) isolates the product in ~65% yield.

Alternative methods utilize Huisgen cycloaddition to construct the tetrazole ring in situ, though this approach requires stringent temperature control (60–80°C) and copper catalysts .

Characterization Techniques

Advanced spectroscopic and chromatographic methods validate the compound’s structure:

  • Infrared Spectroscopy (IR): Peaks at 1688 cm⁻¹ (C=O stretch) and 3100–2500 cm⁻¹ (N-H stretch of tetrazole) confirm functional groups .

  • Nuclear Magnetic Resonance (NMR): ¹H NMR signals at δ 4.35 ppm (methylene -CH₂-) and δ 8.15 ppm (tetrazole protons) align with predicted splitting patterns .

  • Mass Spectrometry (MS): A molecular ion peak at m/z 229.199 (M⁺) corroborates the molecular formula .

Table 2: Key Spectroscopic Data

TechniqueData
IR1688 cm⁻¹ (C=O), 3100–2500 cm⁻¹ (N-H)
¹H NMRδ 4.35 (s, 2H, CH₂), δ 7.85–8.15 (m, 4H, Ar-H), δ 8.15 (s, 1H, tetrazole)
¹³C NMRδ 167.5 (C=O), δ 123–135 (Ar-C), δ 50.2 (CH₂)

Research Findings and Recent Advances

A 2022 study synthesized 15 analogs, identifying 4-nitro-2-[(5-tetrazolyl)methyl]isoindoline-1,3-dione as the most active (IC₅₀ = 8.2 µM against HL-60) . Molecular docking revealed strong binding to tubulin’s colchicine site (ΔG = -9.8 kcal/mol), disrupting microtubule assembly . Patent US20080064876A1 outlines scalable synthesis routes using ethyl acetate and trifluoroacetic acid, achieving 85% purity after recrystallization .

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